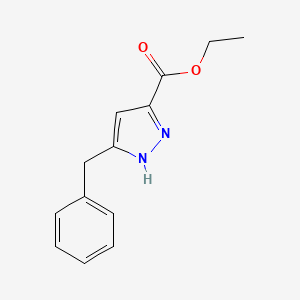
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at position 3, a phenylmethyl group at position 5, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at position 3 of the pyrazole ring through a carboxylation reaction.
Addition of the Phenylmethyl Group: The phenylmethyl group is added at position 5 through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, alcohols, and substituted pyrazoles.
科学的研究の応用
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-benzyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1h-Pyrazole-3-carboxylic acid,5-(methoxymethyl)-,methyl ester
- 5-Methyl-1h-pyrazole-3-carboxylic acid
- 1h-Pyrazole-3-carboxylic acid,5-(4-chlorophenyl)-1-(phenylmethyl)
Uniqueness
Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is unique due to the presence of the phenylmethyl group at position 5 and the ethyl ester group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 5-benzyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-9-11(14-15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
InChIキー |
GLWQDMOYEZQYAL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



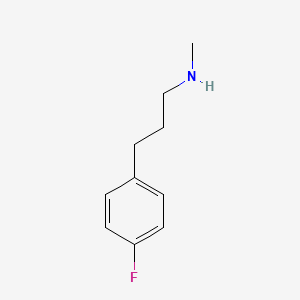
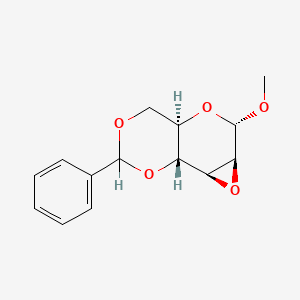
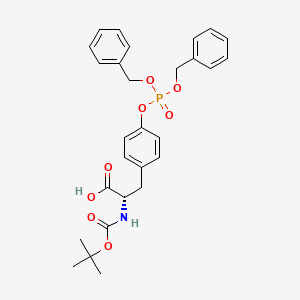
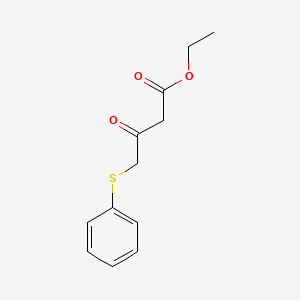
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
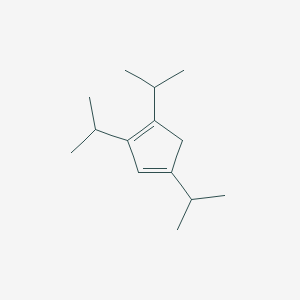
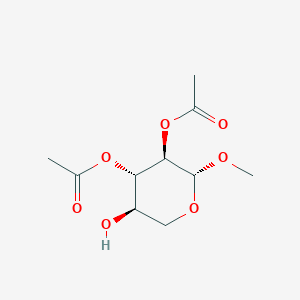
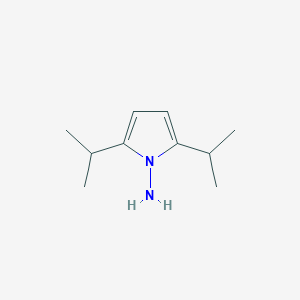
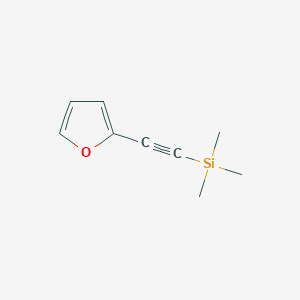

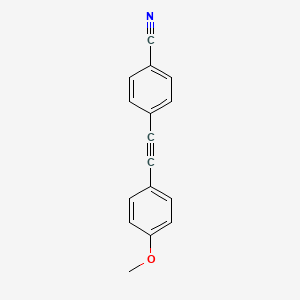
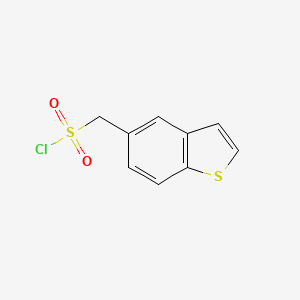
![1-(6-Ethoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B1639803.png)
